1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine
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Overview
Description
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a wide range of drugs with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting the importance of structural variations in enhancing pharmacological profiles. These derivatives demonstrate a broad spectrum of pharmacological activities, highlighting the flexibility of piperazine as a building block in drug discovery for diverse diseases (Rathi et al., 2016).
Piperazine-Based Anti-Tuberculosis Agents
The development of Macozinone, a piperazine-benzothiazinone, for tuberculosis (TB) treatment, illustrates the effectiveness of piperazine derivatives against bacterial infections. Macozinone targets decaprenylphospohoryl ribose oxidase (DprE1), crucial for the cell wall synthesis in Mycobacterium tuberculosis, demonstrating promising results in pilot clinical studies. This sheds light on the potential of piperazine compounds in developing more efficient TB drug regimens, underscoring the ongoing research into piperazine-based molecules for treating infectious diseases (Makarov & Mikušová, 2020).
Piperazine Compounds in Antimicrobial and Anticancer Research
Piperazine analogs have shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a core structure in numerous marketed drugs with diverse pharmacological activities emphasizes its potential in designing novel anti-TB molecules. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been shown to inhibit ache and bche . Inhibition of these enzymes increases acetylcholine levels, which can help alleviate symptoms of diseases characterized by acetylcholine deficiency .
Biochemical Pathways
By analogy with similar compounds, it may influence the cholinergic transmission pathway . Inhibition of AChE and BChE prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Pharmacokinetics
Compounds with similar structures have been evaluated for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of [4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione.
Result of Action
Similar compounds have been shown to increase acetylcholine levels by inhibiting ache and bche . This could potentially improve cognitive functions in diseases characterized by acetylcholine deficiency .
Properties
IUPAC Name |
[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-22-17-9-7-16(8-10-17)19(24)21-13-11-20(12-14-21)18(23)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBKVRAOTZELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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